trans-2-(o-Tolyl)cyclopropanecarboxylic Acid
Description
trans-2-(o-Tolyl)cyclopropanecarboxylic acid is a cyclopropane-containing carboxylic acid derivative with an ortho-methylphenyl (o-tolyl) substituent at the C2 position of the cyclopropane ring. Its IUPAC name is (1S,2S)-2-(2-methylphenyl)cyclopropane-1-carboxylic acid, and it is identified by CAS numbers 1821747-79-8 and 705250-88-0 . The compound’s structure combines the steric constraints of the cyclopropane ring with the hydrophobic and electronic effects of the o-tolyl group, making it a versatile scaffold in medicinal chemistry and enzyme inhibition studies. Its trans-configuration ensures distinct spatial orientation, influencing binding interactions with biological targets such as enzymes or receptors .
Properties
Molecular Formula |
C22H24O4 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-(2-methylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/2C11H12O2/c2*1-7-4-2-3-5-8(7)9-6-10(9)11(12)13/h2*2-5,9-10H,6H2,1H3,(H,12,13) |
InChI Key |
QVXZDRDQHQJTGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CC2C(=O)O.CC1=CC=CC=C1C2CC2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(o-Tolyl)cyclopropanecarboxylic Acid typically involves the following steps:
Starting Material: The synthesis begins with cinnamic acid.
Methylation: The cinnamic acid undergoes methylation to form methyl cinnamate.
Cyclopropanation: The methyl cinnamate is then subjected to cyclopropanation, resulting in the formation of racemic 2-phenylcyclopropanecarboxylic acid.
Hydrolysis and Resolution: The racemic mixture is hydrolyzed and then resolved to obtain the desired this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale application of the synthetic routes mentioned above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: trans-2-(o-Tolyl)cyclopropanecarboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
trans-2-(o-Tolyl)cyclopropanecarboxylic Acid has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of trans-2-(o-Tolyl)cyclopropanecarboxylic Acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate biochemical pathways related to inflammation, microbial growth, and cellular signaling.
Comparison with Similar Compounds
Substituent Variations on the Aryl Group
a. Fluorinated Derivatives
- trans-2-(3′,4′-Difluorophenyl)cyclopropanecarboxylic acid (CAS 220352-36-3): The introduction of fluorine atoms at the 3′ and 4′ positions enhances electronegativity and metabolic stability compared to the o-tolyl derivative. This compound exhibits improved binding to targets like cytochrome P450 enzymes due to fluorine’s strong electron-withdrawing effects .
b. Heteroaromatic Derivatives
- trans-2-(Pyridin-3-yl)cyclopropanecarboxylic acid : Substitution with a pyridine ring introduces hydrogen-bonding capabilities, enhancing interactions with nicotinamide phosphoribosyltransferase (NAMPT). Fragment-based optimization of this scaffold yielded inhibitors with IC50 values < 10 nM, surpassing the o-tolyl derivative in potency .
- trans-2-(1-Methyl-1H-pyrazol-4-yl)cyclopropanecarboxylic acid: The pyrazole group improves solubility and pharmacokinetic properties, with reported nanomolar activity against NAMPT .
Modifications to the Cyclopropane Core
- trans-2-(Difluoromethyl)cyclopropanecarboxylic acid (CAS 1314960-20-7): The difluoromethyl group increases lipophilicity (logP ~1.8) and resistance to oxidative metabolism compared to the methyl group in the o-tolyl derivative .
- cis-2-(Aminomethyl)cyclopropanecarboxylic acid: The cis-configuration alters conformational flexibility, enabling stronger agonism at GABA receptors (EC50 = 2.3 μM) compared to the trans-isomer, which is inactive .
Metabolic and Physicochemical Properties
Metabolism :
- The o-tolyl derivative undergoes cytochrome P450-mediated hydroxylation at the methyl group, forming a hydroxybutyric acid metabolite . In contrast, fluorinated analogues (e.g., 3′,4′-difluoro) resist oxidative degradation due to fluorine’s inductive effects .
- Cyclopropanecarboxylic acid derivatives are metabolized via carnitine-dependent pathways. The o-tolyl group slows conversion to γ-hydroxybutyric acid compared to unsubstituted cyclopropanecarboxylic acid .
Physicochemical Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
